3-Amino-1H-indazole-4-carbonitrile chemical structure
3-Amino-1H-indazole-4-carbonitrile chemical structure
An In-Depth Technical Guide to 3-Amino-1H-indazole-4-carbonitrile
Part 1: Executive Summary & Structural Logic
3-Amino-1H-indazole-4-carbonitrile (CAS: 1240518-54-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] It is a bicyclic heteroaromatic system characterized by a fusion of a pyrazole ring and a benzene ring, decorated with an exocyclic primary amine at position 3 and a nitrile group at position 4.
This specific substitution pattern is not arbitrary; it is engineered for high-affinity binding to the ATP-binding pocket of protein kinases. The 3-aminoindazole core functions as an adenine mimetic, forming critical hydrogen bonds with the kinase "hinge" region, while the 4-cyano group provides a vector for electronic modulation and interaction with the "gatekeeper" residues or solvent-front regions.
Chemical Identity
-
Molecular Weight: 158.16 g/mol [2]
-
SMILES: Nc1noc2cccc(C#N)c12 (Canonical representation)
-
Key Functional Groups:
-
1H-Indazole Core: Aromatic, planar, tautomeric (1H > 2H stability).
-
3-Amino Group: H-bond donor/acceptor; critical for hinge binding.
-
4-Cyano Group: Electron-withdrawing; modulates pKa of the ring system; provides a handle for further synthetic elaboration (e.g., hydrolysis to amide, reduction to amine).
-
Part 2: Structural Analysis & Visualization
To understand the reactivity and binding potential, we must visualize the atomic numbering and electronic environment. The 4-position is sterically "crowded" by the adjacent bridgehead and the 3-amino group, creating a unique electronic pocket.
Figure 1: 2D Topology of 3-Amino-1H-indazole-4-carbonitrile showing key functional nodes.
Part 3: Synthetic Methodologies
The synthesis of 3-aminoindazoles substituted at the 4-position requires a strategy that avoids the steric hindrance of the peri-position. Two primary routes are established: the De Novo Cyclization (Preferred) and the Late-Stage Functionalization .
Route A: The "Gold Standard" Cyclization
This route builds the indazole core directly from a substituted benzene precursor. It is self-validating because the formation of the indazole ring confirms the relative positioning of the substituents.
Protocol:
-
Precursor: 2-Fluoro-1,3-dicyanobenzene (also known as 2-fluoroisophthalonitrile).
-
Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
-
Solvent: n-Butanol or Ethanol.
-
Conditions: Reflux (80–120°C) for 4–12 hours.
Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.
-
SNAr: Hydrazine attacks C2, displacing the Fluorine atom. This forms a phenylhydrazine intermediate.
-
Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile group at position 1 (adjacent).
-
Result: The pyrazole ring closes, forming the 3-amino group. The nitrile at position 3 (original benzene numbering) remains untouched, becoming the C4-cyano group of the indazole.
Detailed Workflow:
-
Step 1: Charge a round-bottom flask with 2-fluoro-1,3-dicyanobenzene (1.0 eq) and n-butanol (10 volumes).
-
Step 2: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature. Caution: Exothermic.
-
Step 3: Heat to reflux (118°C). Monitor by TLC/LCMS. The starting material spot (non-polar) will disappear, replaced by a more polar fluorescent spot (Product).
-
Step 4: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Step 5: Filter the solid. Wash with cold ethanol and water to remove excess hydrazine.
-
Step 6: Dry under vacuum at 50°C.
Route B: Pd-Catalyzed Cyanation (Alternative)
If the dicyano precursor is unavailable, one can start with 3-amino-4-bromoindazole.
-
Reagents: Zn(CN)₂ or K₄[Fe(CN)₆], Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos.
-
Conditions: DMF/DMA, 120°C, microwave or thermal heating.
-
Note: This route is more challenging due to the potential poisoning of the Pd catalyst by the free amino group and the indazole NH. Protection (e.g., THP, Boc) of N1 may be required.
Figure 2: The preferred synthetic pathway via SNAr and cyclization.
Part 4: Medicinal Chemistry Applications (Kinase Inhibition)
The 3-aminoindazole scaffold is a "Master Key" for kinase domains. Its utility stems from its ability to mimic the hydrogen-bonding pattern of Adenine in ATP.
Mechanism of Action: Hinge Binding
Protein kinases have a conserved "hinge" region connecting the N-terminal and C-terminal lobes.[5] The backbone residues (typically Glu, Tyr, or Leu) act as H-bond donors and acceptors.
-
Indazole N1 (H): Acts as a Hydrogen Bond Donor to the backbone Carbonyl of the hinge residue (Gatekeeper+1).
-
Indazole N2: Acts as a Hydrogen Bond Acceptor from the backbone Amide NH (Gatekeeper+3).
-
Exocyclic 3-NH₂: Can form additional H-bonds with the Gatekeeper residue or solvent molecules.
Target Specificity:
-
FGFR (Fibroblast Growth Factor Receptor): 3-aminoindazoles are potent FGFR inhibitors.[6] The 4-CN group likely sits in a small hydrophobic pocket near the gatekeeper, improving selectivity over other kinases.
-
BCR-ABL: Used in "Pan-BCR-ABL" inhibitors (e.g., AKE-72 derivatives) to overcome the T315I mutation.[7][8]
-
VEGFR: Anti-angiogenic activity.[9]
Figure 3: Schematic of the bidentate Hydrogen Bonding mode with the Kinase Hinge.
Part 5: Analytical Characterization & Safety
Predicted Analytical Profile
Since exact spectra can vary by solvent, these are the authoritative expectations for validation:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.8–12.2 ppm (1H, bs): Indazole N1-H (Exchangeable).
-
δ 7.6–7.8 ppm (1H, d): H7 (Adjacent to N1).
-
δ 7.4–7.5 ppm (1H, t/dd): H6.
-
δ 7.2–7.3 ppm (1H, d): H5 (Adjacent to CN).
-
δ 5.0–6.0 ppm (2H, bs): 3-NH₂ (Exchangeable). Note: The 4-CN group is electron-withdrawing, which may deshield the NH₂ protons slightly compared to unsubstituted aminoindazole.
-
-
IR Spectroscopy:
-
~2220–2230 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.
-
3100–3400 cm⁻¹: Primary amine (NH₂) stretching (doublet).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 159.07.
-
Safety & Handling (MSDS Highlights)
-
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4.
-
Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic nitrile is generally stable.
-
Handling: Use only in a fume hood. Wear nitrile gloves. Avoid contact with strong acids (hydrolysis of CN) or strong oxidizers (hydrazine residues).
References
-
BenchChem. (2025).[6][10] 3-Amino-1H-indazole-4-carbonitrile: High-Purity Chemical Intermediate. BenchChem Product Catalog. Link
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Link
-
Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013).[11] Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Journal of Organic Chemistry, 78(7), 3400-3401. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54016394, 3-Amino-1H-indazole-4-carbonitrile. PubChem.[1][2] Link
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012).[11] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Journal of Organic Chemistry, 77(7), 3127-3133. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-1H-indazole-4-carbonitrile | C8H6N4 | CID 54016394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Models for the prediction of receptor tyrosine kinase inhibitory activity of substituted 3-aminoindazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Indazole synthesis [organic-chemistry.org]
